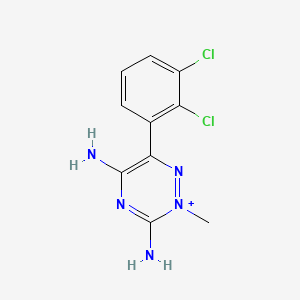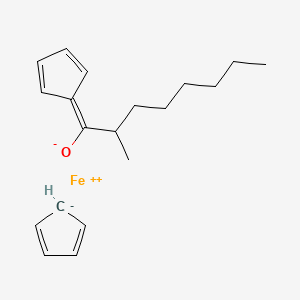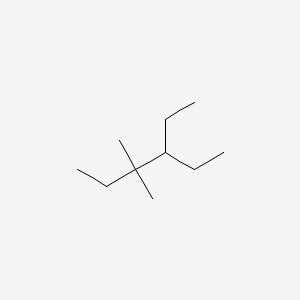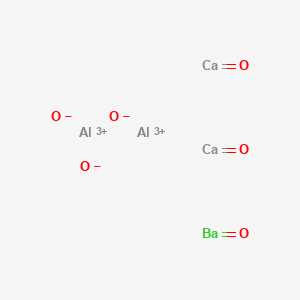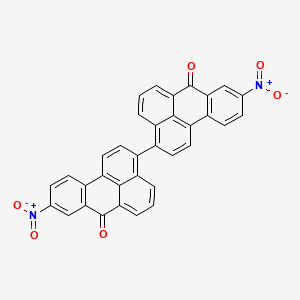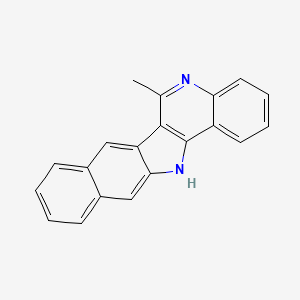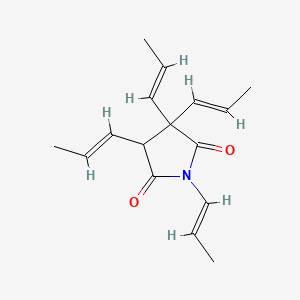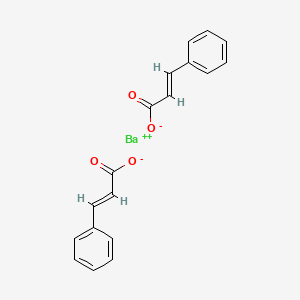
Barium cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium cinnamate is an organic compound that belongs to the class of cinnamates, which are esters of cinnamic acid. This compound is characterized by the presence of a barium ion (Ba²⁺) and a cinnamate ion (C₉H₇O₂⁻). Cinnamates are known for their aromatic properties and are widely used in various applications, including pharmaceuticals, cosmetics, and food additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium cinnamate can be synthesized through a reaction between cinnamic acid and barium hydroxide. The reaction typically involves dissolving cinnamic acid in a suitable solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct reaction of cinnamic acid with barium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The resulting this compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Barium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cinnamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Barium cinnamyl alcohol.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Barium cinnamate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of barium cinnamate involves its interaction with biological membranes and enzymes. The compound can disrupt the integrity of cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes, thereby interfering with metabolic pathways and cellular functions. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound of barium cinnamate, known for its aromatic properties and wide range of applications.
Methyl Cinnamate: An ester of cinnamic acid with a methyl group, used in flavorings and fragrances.
Ethyl Cinnamate: Another ester of cinnamic acid with an ethyl group, also used in flavorings and fragrances.
Uniqueness of this compound
This compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other cinnamate derivatives. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and potential for further research and development.
Propiedades
Número CAS |
23588-87-6 |
|---|---|
Fórmula molecular |
C18H14BaO4 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
barium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ba/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
Clave InChI |
KCBWDPZQPRKSRE-RWUXNGIBSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ba+2] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


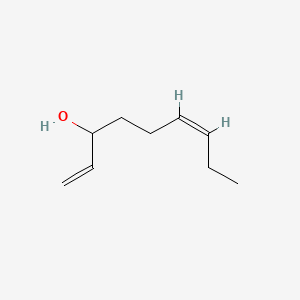

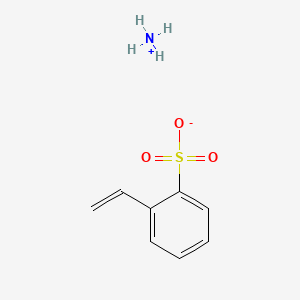
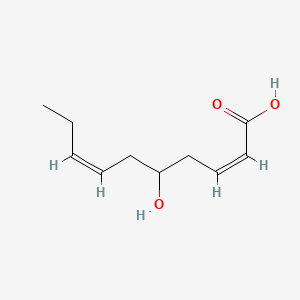
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
